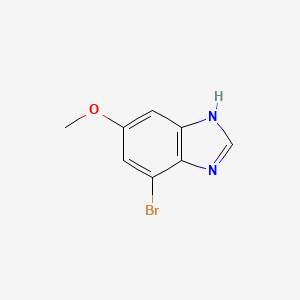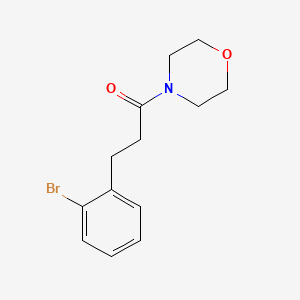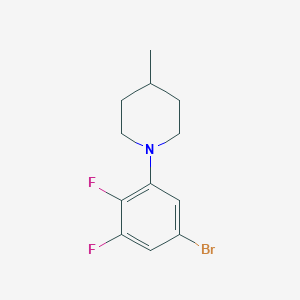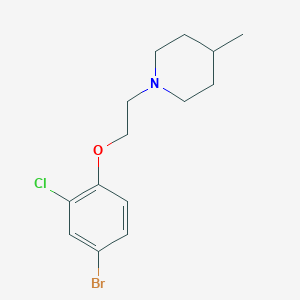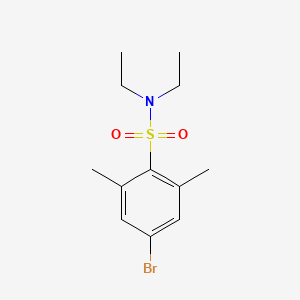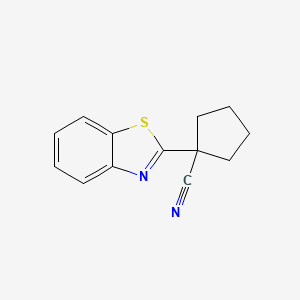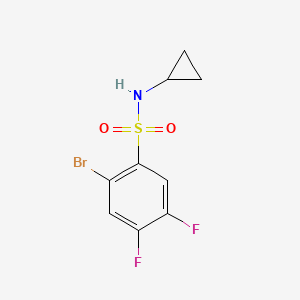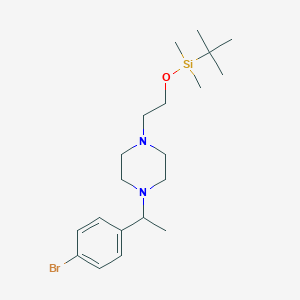
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine
Descripción general
Descripción
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine, otherwise known as 1,4-BEDPM, is an organosilicon compound with a variety of applications in scientific research. It is a versatile compound that can be used as a reagent, as a catalyst, and as a ligand.
Aplicaciones Científicas De Investigación
Crystal Structure and Computational Analysis
Crystal Structure and Hirshfeld Surface Analysis : Piperazine derivatives, including those similar to the specified compound, have been studied for their crystal structure and molecular interactions. Kumara et al. (2017) investigated two piperazine compounds, revealing insights into their crystal packing and intermolecular contacts through Hirshfeld surface analysis and fingerprint plots (Kumara et al., 2017).
Density Functional Theory (DFT) Calculations : The same study by Kumara et al. (2017) also performed DFT calculations to understand the reactive sites for electrophilic and nucleophilic interactions in similar piperazine derivatives (Kumara et al., 2017).
Synthesis and Characterization
- Synthesis and X-ray Diffraction Studies : Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and characterized them using various spectroscopic techniques, highlighting the importance of structural confirmation in piperazine research (Kulkarni et al., 2016).
Biological Evaluation
Antibacterial and Antifungal Activities : In the study by Kulkarni et al. (2016), the synthesized piperazine compounds were evaluated for their antimicrobial properties, demonstrating the potential biological applications of piperazine derivatives (Kulkarni et al., 2016).
Insecticidal Applications : A study by Cai et al. (2010) explored the use of piperazine derivatives as insecticides, providing insights into the development of novel pest control agents (Cai et al., 2010).
Herbicidal and Plant Growth Regulatory Potential : Stoilkova et al. (2014) synthesized piperazine compounds and evaluated them as potential herbicides and plant growth regulators, adding to the diverse applications of piperazine derivatives in agriculture (Stoilkova et al., 2014).
Propiedades
IUPAC Name |
2-[4-[1-(4-bromophenyl)ethyl]piperazin-1-yl]ethoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35BrN2OSi/c1-17(18-7-9-19(21)10-8-18)23-13-11-22(12-14-23)15-16-24-25(5,6)20(2,3)4/h7-10,17H,11-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYBCKFLXMAHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCN(CC2)CCO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35BrN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Bromophenyl)ethyl)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine](/img/structure/B1529080.png)
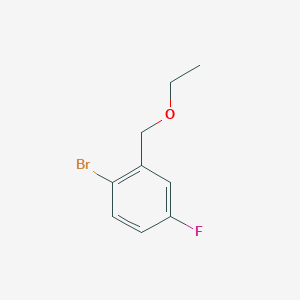

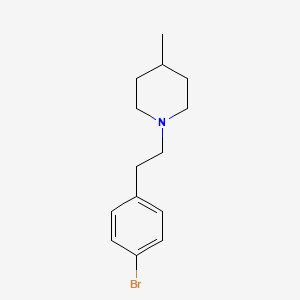
![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B1529087.png)
![7-Fluoro-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B1529089.png)
